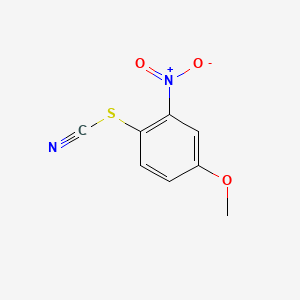

Thiocyanic acid, 4-methoxy-2-nitrophenyl ester

Übersicht

Beschreibung

Thiocyanic acid, 4-methoxy-2-nitrophenyl ester (TNP) is a synthetic compound with a wide range of applications in the field of scientific research. It is a colorless, water-soluble compound that is commonly used as a reagent in organic synthesis and in the development of novel pharmaceuticals. TNP is also used in the study of biochemical processes and physiological effects.

Wissenschaftliche Forschungsanwendungen

Nonlinear Optical Materials

4-Methoxy-2-nitrophenylthiocyanate is a promising candidate for nonlinear optical (NLO) materials. NLO materials play a crucial role in photonic applications, including holographic imaging, integrated optics, frequency conversion, and optical data storage. Researchers are particularly interested in organic compounds with delocalized π electrons, as they exhibit strong polarization and high nonlinearity. The Z-scan technique, using a 532 nm diode-pumped continuous wave (CW) Nd:YAG laser, can be employed to measure its nonlinear optical properties .

Photorefractive Polymers

Derived from 4-nitroaniline, 4-Methoxy-2-nitrophenylthiocyanate finds application in the synthesis of photorefractive polymers. These polymers serve as novel chromophores in analytical studies. Their absorption spectrum allows for the determination of catechol derivatives in syntheses .

Crystal Growth Studies

The compound has been successfully grown as a single crystal using the slow evaporation method. X-ray diffraction (XRD) analysis confirms that it belongs to an orthorhombic crystal system. The unit cell parameters are as follows: a = 16.17 Å, b = 6.55 Å, and c = 7.14 Å. Such studies provide insights into its crystal structure and properties .

Dielectric Properties

Researchers have analyzed the dielectric properties of 4-Methoxy-2-nitrophenylthiocyanate at various temperatures (40 to 120 °C) and frequencies (100 Hz to 1 MHz). The Agilent LCR meter was used for this purpose. Understanding its dielectric behavior is essential for potential electronic applications .

Thermal Analysis

Thermal analysis (TG/DTA) reveals the melting and decomposition points of the single crystal. Coats-Redfern and Horowitz-Metzger methods allow the calculation of kinetic and thermodynamic parameters, including activation energy, frequency factor, enthalpy, entropy, and Gibbs free energy .

Spectroscopic Characterization

Fourier transform infrared (FTIR) and FT-Raman spectral analyses identify various functional groups in the grown crystal. Peaks at 3366 cm⁻¹ and 3482 cm⁻¹ correspond to symmetric and asymmetric stretching modes of the free NH₂ group. UV–Vis-NIR studies provide information on its optical properties, including an emission peak around 599 nm .

Eigenschaften

IUPAC Name |

(4-methoxy-2-nitrophenyl) thiocyanate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3S/c1-13-6-2-3-8(14-5-9)7(4-6)10(11)12/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZBABHFYCIWRBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)SC#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5069338 | |

| Record name | Thiocyanic acid, 4-methoxy-2-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5069338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59607-71-5 | |

| Record name | Thiocyanic acid, 4-methoxy-2-nitrophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59607-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiocyanic acid, 4-methoxy-2-nitrophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059607715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiocyanic acid, 4-methoxy-2-nitrophenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiocyanic acid, 4-methoxy-2-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5069338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride](/img/structure/B3054251.png)